Rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled derivative of Bupropion Hydrochloride, an antidepressant belonging to the aminoketone class. This compound is primarily utilized in scientific research, particularly in the study of neurotransmission and the pharmacokinetics of antidepressants. As a metabolite of Bupropion, it serves as a valuable reference standard in analytical chemistry for the identification and quantification of Bupropion metabolites .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride can be sourced from various chemical suppliers specializing in labeled compounds. It is classified under several categories, including antidepressants, chiral molecules, and stable isotope-labeled analytical standards. The compound has a CAS number of 1392209-60-7 and is recognized for its role in research related to dopamine receptors and neurotransmission pathways .
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride typically involves the reduction of Bupropion Hydrochloride. This reduction can be achieved using specific enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases, which facilitate the conversion process. The synthetic route is designed to produce high yields while maintaining purity, often utilizing high-efficiency reactors and purification systems in industrial settings .
In industrial applications, the production process mirrors laboratory synthesis but is scaled up for mass production. Rigorous quality control measures are implemented to ensure that the end product meets the required specifications for research applications .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride participates in various biochemical reactions primarily involving dopamine transporters. Its mechanism of action includes binding to these transporters, inhibiting dopamine reuptake, which enhances dopaminergic neurotransmission. This action is crucial for its potential therapeutic effects in treating mood disorders and addiction .
The primary mechanism by which rac-threo-Dihydro Bupropion-d9 Hydrochloride exerts its effects is through interaction with dopamine transporters. By binding to these receptors, it inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in synaptic clefts. This enhancement affects various biochemical pathways associated with mood regulation and reward systems in the brain .
The pharmacokinetic profile of rac-threo-Dihydro Bupropion-d9 Hydrochloride is expected to mirror that of Bupropion, characterized by good gastrointestinal absorption and extensive first-pass metabolism. Environmental factors such as pH and temperature can influence its stability and efficacy .
Rac-threo-Dihydro Bupropion-d9 Hydrochloride appears as a white crystalline solid with high purity levels (typically above 98%). It is stable under controlled conditions but requires careful handling due to its classification as a controlled substance .
Key chemical properties include:
Rac-threo-Dihydro Bupropion-d9 Hydrochloride has diverse applications in scientific research:
This compound's unique properties make it an invaluable tool for researchers studying neurotransmitter dynamics and drug metabolism pathways.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4